molecular formula C6H12N4 B13189919 (1R)-1-(5-Methyl-1H-1,2,4-triazol-3-yl)propan-1-amine

(1R)-1-(5-Methyl-1H-1,2,4-triazol-3-yl)propan-1-amine

Cat. No.: B13189919
M. Wt: 140.19 g/mol
InChI Key: KWCLNZQGWCJRBO-RXMQYKEDSA-N
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Description

(1R)-1-(5-Methyl-1H-1,2,4-triazol-3-yl)propan-1-amine: is a chiral amine compound characterized by the presence of a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(5-Methyl-1H-1,2,4-triazol-3-yl)propan-1-amine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic conditions.

    Alkylation: The triazole ring is then alkylated using a suitable alkyl halide, such as 1-bromo-3-chloropropane, in the presence of a base like potassium carbonate.

    Reduction: The resulting intermediate is reduced using a reducing agent like lithium aluminum hydride to yield the desired amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The amine group can participate in substitution reactions with various electrophiles, such as alkyl halides or acyl chlorides, to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, bases like potassium carbonate or sodium hydroxide.

Major Products Formed

    Oxidation: Oxides and hydroxylated derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

(1R)-1-(5-Methyl-1H-1,2,4-triazol-3-yl)propan-1-amine: has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and antifungal activities.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (1R)-1-(5-Methyl-1H-1,2,4-triazol-3-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. This can lead to various biological effects, including inhibition of microbial growth or modulation of enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    (1R)-1-(1H-1,2,4-triazol-3-yl)propan-1-amine: Lacks the methyl group on the triazole ring.

    (1R)-1-(5-Methyl-1H-1,2,4-triazol-3-yl)butan-1-amine: Has an additional carbon in the alkyl chain.

    (1R)-1-(5-Methyl-1H-1,2,4-triazol-3-yl)ethan-1-amine: Has a shorter alkyl chain.

Uniqueness

  • The presence of the methyl group on the triazole ring and the specific (1R) configuration contribute to its unique chemical and biological properties.
  • The compound’s ability to undergo various chemical reactions and its potential applications in multiple fields make it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C6H12N4

Molecular Weight

140.19 g/mol

IUPAC Name

(1R)-1-(5-methyl-1H-1,2,4-triazol-3-yl)propan-1-amine

InChI

InChI=1S/C6H12N4/c1-3-5(7)6-8-4(2)9-10-6/h5H,3,7H2,1-2H3,(H,8,9,10)/t5-/m1/s1

InChI Key

KWCLNZQGWCJRBO-RXMQYKEDSA-N

Isomeric SMILES

CC[C@H](C1=NNC(=N1)C)N

Canonical SMILES

CCC(C1=NNC(=N1)C)N

Origin of Product

United States

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